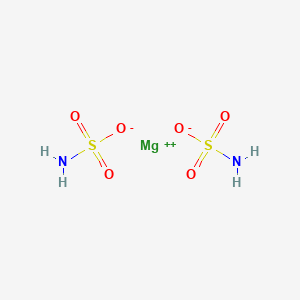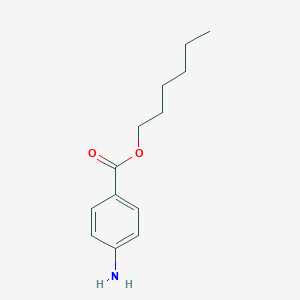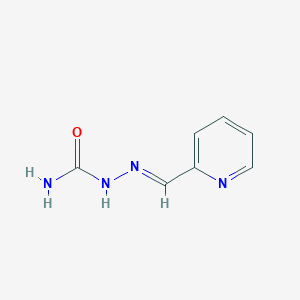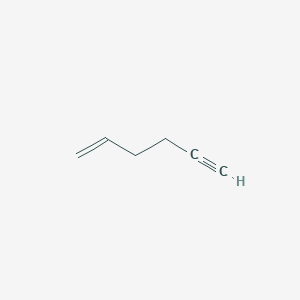
Tellurium-126
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tellurium-126 is a stable isotope of the element tellurium, which is a member of the chalcogen group in the periodic table. Tellurium is a brittle, mildly toxic, rare, silver-white metalloid that is chemically related to selenium and sulfur. This compound has an atomic number of 52 and an atomic mass of 126. This isotope is naturally occurring and constitutes about 18.8% of natural tellurium .
Wissenschaftliche Forschungsanwendungen
Tellurium-126 has a wide range of applications in scientific research, including:
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tellurium-126 can be isolated from natural tellurium through various chemical processes. One common method involves the reduction of tellurium dioxide (TeO₂) using a reducing agent such as sodium borohydride (NaBH₄) in an aqueous solution. The reaction conditions typically involve heating the mixture to a temperature of around 80°C to facilitate the reduction process .
Industrial Production Methods: In industrial settings, tellurium is often obtained as a byproduct of copper refining. The anode muds produced during the electrolytic refining of copper contain tellurium, which can be extracted through a series of chemical treatments. The process involves dissolving the anode muds in sulfuric acid, followed by the precipitation of tellurium using sulfur dioxide gas. The precipitated tellurium is then purified through distillation or zone refining techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Tellurium-126 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: Tellurium reacts with oxygen to form tellurium dioxide (TeO₂). This reaction typically occurs at elevated temperatures: [ \text{Te} + \text{O}_2 \rightarrow \text{TeO}_2 ]
-
Reduction: Tellurium dioxide can be reduced to elemental tellurium using reducing agents such as sodium borohydride: [ \text{TeO}_2 + \text{NaBH}_4 \rightarrow \text{Te} + \text{NaBO}_2 + \text{H}_2\text{O} ]
-
Substitution: Tellurium can undergo substitution reactions with halogens to form tellurium halides, such as tellurium tetrachloride (TeCl₄): [ \text{Te} + 2\text{Cl}_2 \rightarrow \text{TeCl}_4 ]
Common Reagents and Conditions:
Oxidation: Oxygen gas at high temperatures.
Reduction: Sodium borohydride in aqueous solution at around 80°C.
Substitution: Halogen gases (e.g., chlorine) at room temperature.
Major Products:
Oxidation: Tellurium dioxide (TeO₂).
Reduction: Elemental tellurium (Te).
Substitution: Tellurium halides (e.g., TeCl₄).
Vergleich Mit ähnlichen Verbindungen
- Sulfur (S)
- Selenium (Se)
- Polonium (Po)
Tellurium-126’s unique properties, such as its higher atomic mass and specific chemical reactivity, make it valuable in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
tellurium-126 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Te/i1-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORWMNRCUJJQNO-YPZZEJLDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[126Te] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Te |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.90331 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14390-74-0 |
Source


|
| Record name | Tellurium, isotope of mass 126 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014390740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)




![N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide](/img/structure/B80124.png)






